[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride
Description
[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride is a sulfonamide derivative characterized by a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the meta position and a methanesulfonamide (-SO₂NH₂) group. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
[3-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-5-7-2-1-3-8(4-7)6-13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOMUXSGHRMYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CS(=O)(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(aminomethyl)phenylmethanol.
Sulfonamide Formation: The 3-(aminomethyl)phenylmethanol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form [3-(aminomethyl)phenyl]methanesulfonamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. This dual interaction allows the compound to modulate various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Para-Substituted Analogs
N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride (CAS 128263-66-1)
- Molecular formula : C₈H₁₃ClN₂O₂S (identical to the meta isomer)
- Key differences: The aminomethyl and sulfonamide groups are para-substituted. Applications: Similar use in drug synthesis but may exhibit distinct binding affinities due to spatial arrangement .
Sulfonyl Group Variants
(a) Ethanesulfonyl Derivatives
- [3-(Ethanesulfonyl)phenyl]methanamine hydrochloride (CAS 855271-47-5): Molecular formula: C₉H₁₄ClNO₂S Molecular weight: 235.73 g/mol Structural distinction: Ethanesulfonyl group (-SO₂C₂H₅) replaces methanesulfonamide. Impact: Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.
Functional Group Modifications
(a) Propargylamine Derivatives
- Status: Discontinued due to stability concerns or synthetic challenges .
(b) Ester-Functionalized Analogs
- Ethyl 3-(4-(Aminomethyl)phenyl)propanoate hydrochloride (CAS 61630-10-2): Molecular formula: C₁₂H₁₈ClNO₂ Molecular weight: 243.73 g/mol Structural distinction: Ester group (-COOEt) replaces sulfonamide, altering electronic properties and hydrolytic susceptibility.
Halogenated and Alkylated Derivatives
- N-(3-Chloro-4-methylphenyl)methanesulfonamide (CAS 71270-61-6): Molecular formula: C₈H₁₀ClNO₂S Molecular weight: 219.69 g/mol Key distinction: Chloro and methyl substituents replace the aminomethyl group, reducing basicity and altering target specificity.
Comparative Data Table
Research Findings and Implications
- Synthesis Efficiency : The meta-substituted target compound is synthesized in higher yields (52 mg from 55 mg precursor) compared to para isomers, suggesting steric or electronic advantages .
- Biological Activity : Fluorinated analogs (e.g., CAS 1803611-51-9) show enhanced binding to adrenergic receptors due to fluorine’s electronegativity .
- Stability Issues : Propargylamine derivatives face discontinuation, likely due to instability or toxicity .
Biological Activity
[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 236.72 g/mol. It features an aminomethyl group attached to a phenyl ring, along with a methanesulfonamide functional group, which enhances its solubility and stability in biological systems.
The biological activity of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride is primarily attributed to its interaction with various enzymes and receptors:
- Enzyme Inhibition : The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .
- Nitric Oxide Production : The compound has been shown to produce nitric oxide, which plays a critical role in vascular functions and inflammation. This indicates its potential role in modulating vascular smooth muscle relaxation and angiogenesis.
- Pro-inflammatory Mediators : It enhances the synthesis of interleukin-6 (IL-6) and interleukin-8 (IL-8), suggesting involvement in inflammatory responses.
Applications in Research
The compound is utilized across various scientific disciplines:
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders .
- Biochemical Research : Employed in studies related to enzyme inhibition and protein interactions, aiding the understanding of complex biological processes .
- Diagnostic Applications : Explored for potential use in creating diagnostic agents that enhance imaging techniques in medical settings .
- Material Science : Used in formulating specialty polymers and coatings, improving their performance and durability .
Comparative Studies
The uniqueness of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride lies in its specific structural features that confer distinct chemical and biological properties. The following table compares it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-Aminobenzyl)methanesulfonamide hydrochloride | Substituted at the ortho position | |
| N-(4-Aminobenzyl)methanesulfonamide hydrochloride | Substituted at the para position | |
| N,N-Dimethyl-N-(3-aminobenzyl)methanesulfonamide | Contains dimethyl substitution enhancing lipophilicity |
Case Studies
Recent studies have highlighted the anticancer properties of sulfonamide derivatives related to [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride. For example, chalconesulfonamides exhibited low micromolar inhibitory concentrations against various cancer cell lines, indicating potential therapeutic applications in oncology . In these studies, compounds similar to [3-(Aminomethyl)phenyl]methanesulfonamide were shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Q & A
Q. What are the optimal synthetic routes for [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis involves reacting 3-(chloromethyl)aniline hydrochloride with methanesulfonyl chloride in the presence of triethylamine (TEA) in tetrahydrofuran (THF) under inert conditions. Key steps include:
- Slow addition of methanesulfonyl chloride to avoid exothermic side reactions.
- Stirring at room temperature for 2 hours to ensure complete substitution .
Yield optimization strategies: - Stoichiometry: Maintain a 1:1 molar ratio of 3-(chloromethyl)aniline to methanesulfonyl chloride.
- Purification: Use column chromatography or recrystallization to isolate the product.
- Variants: For substituted analogs (e.g., diazepane-modified derivatives), introduce substituents via reductive amination or nucleophilic substitution (e.g., bromophenyl groups) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride?
Methodological Answer:
- HPLC: Assess purity (>98% recommended for pharmacological studies) using reversed-phase C18 columns and UV detection (λ = 254 nm) .
- IR Spectroscopy: Confirm functional groups (e.g., sulfonamide S=O stretching at 1327–1342 cm⁻¹, NH stretching at 3294–3468 cm⁻¹) .
- NMR: Assign protons (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups adjacent to sulfonamide at δ 3.2–4.0 ppm) .
- Mass Spectrometry: Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 283.39 for the base compound) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of [3-(Aminomethyl)phenyl]methanesulfonamide derivatives to enhance target binding?
Methodological Answer: SAR studies focus on modifying the phenyl ring and sulfonamide substituents:
- Substituent Effects:
- Computational Modeling:
Q. Example SAR Table
| Derivative | Substituent | Molecular Weight | Key Binding Feature |
|---|---|---|---|
| 10h | Diazepane | 283.39 | Improved solubility |
| 10i | 4-Bromophenyl | 424.36 | Hydrophobic interaction |
Q. What strategies resolve contradictions between in vitro binding data and in vivo pharmacological outcomes for [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride derivatives?
Methodological Answer: Contradictions often arise from:
- Solubility Issues: Poor aqueous solubility (e.g., DMSO solubility >5 mg/mL vs. water solubility ~4 mg/mL) limits bioavailability .
- Metabolic Instability: Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
- In Vivo Validation:
- Pharmacokinetic Studies: Measure plasma half-life (t₁/₂) and tissue distribution in rodent models.
- Dose Optimization: Adjust dosing regimens based on clearance rates .
Case Study:
A derivative showing strong in vitro inhibition of VEGFR2 (IC₅₀ < 1 µM) but poor in vivo efficacy may require PEGylation or liposomal encapsulation to improve bioavailability .
Q. How should researchers address variability in biological assay reproducibility for this compound?
Methodological Answer:
- Standardized Protocols:
- Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for receptor studies).
- Include positive controls (e.g., known inhibitors) in each assay batch .
- Data Normalization:
- Express results as % inhibition relative to vehicle controls.
- Use Z-factor analysis to validate assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
